Rhamnose monohydrate

Description

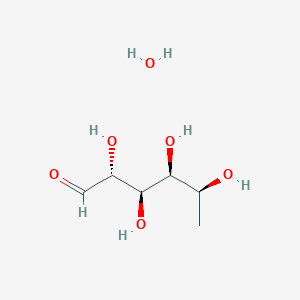

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCDOTZPYZPRO-DEZHIRTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018668 | |

| Record name | Rhamnose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-85-0 | |

| Record name | L-Rhamnose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Mannose, 6-deoxy-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBR580ITD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of L-Rhamnose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhamnose monohydrate, a naturally occurring deoxy sugar, is a methyl pentose found in various plants, bacteria, and fungi.[1][2] Unlike most naturally occurring sugars, it exists predominantly in the L-configuration.[] Its unique structure and properties make it a compound of significant interest in various fields, including immunology, cosmetology, and as a starting material in chemical synthesis.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties of L-Rhamnose monohydrate, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to support research and development activities.

Core Chemical Properties

L-Rhamnose monohydrate is a white crystalline solid.[1][2] It is known for its sweet taste, though it is less sweet than glucose.[1]

Quantitative Data Summary

The key physicochemical properties of L-Rhamnose monohydrate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₅·H₂O | [7][8] |

| Molecular Weight | 182.17 g/mol | [8][9] |

| Melting Point | 82-95 °C | [2][7][10][11][12] |

| Solubility in Water | 200 - 300 g/L at 20°C | [7][13] |

| Solubility in other solvents | Soluble in methanol, slightly soluble in ethanol. Soluble in DMSO. | [7][14] |

| Specific Optical Rotation [α]D²⁰ | +7.7° to +8.9° (c=5 in H₂O) | [2][11][12] |

| Density | ~1.47 - 1.56 g/cm³ | [1][7][10] |

| pH (100 g/L aqueous solution) | 5.5 - 7.8 | [13] |

| Water Content (Karl Fischer) | 9.0 - 11.0 % | [11] |

Structural Information

L-Rhamnose is a 6-deoxy-L-mannose. The "L" designation refers to the stereochemistry at C5, which is analogous to that of L-glyceraldehyde. In aqueous solution, L-Rhamnose exists in equilibrium between its α- and β-pyranose forms, a phenomenon known as mutarotation.[2]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of L-Rhamnose monohydrate.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[15]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry L-Rhamnose monohydrate is packed into a capillary tube to a height of 2-3 mm.[15][16]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[17]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[17]

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[18]

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.[15]

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.[15]

-

The melting range is reported as the interval between these two temperatures.[19]

-

A diagram of the melting point determination workflow is provided below.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a fundamental property that dictates the applications of a compound, particularly in drug development and formulation.

Methodology (Gravimetric Method):

-

Solvent Preparation: A known volume of the solvent (e.g., deionized water, ethanol) is placed in a beaker and maintained at a constant temperature (e.g., 20°C).[20]

-

Sample Addition: A pre-weighed amount of L-Rhamnose monohydrate is added to the solvent in small increments with continuous stirring.[20]

-

Equilibration: The mixture is stirred until no more solid dissolves, indicating that a saturated solution has been formed.

-

Separation: The undissolved solid is separated from the solution by filtration.[21]

-

Quantification: The undissolved solid is dried and weighed. The amount of dissolved L-Rhamnose monohydrate is calculated by subtracting the mass of the undissolved solid from the initial mass.[21]

-

Calculation: Solubility is expressed as grams of solute per liter of solvent (g/L).

A diagram of the solubility determination workflow is provided below.

Caption: Workflow for Solubility Determination.

Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like L-Rhamnose and is measured using a polarimeter.[22]

Methodology:

-

Solution Preparation: A solution of L-Rhamnose monohydrate of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).[23]

-

Apparatus: A calibrated polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm) is used.[22]

-

Blank Measurement: The polarimeter tube of a known path length (l, in dm) is filled with the pure solvent, and a blank reading is taken. This is set to zero.[24]

-

Sample Measurement: The tube is then filled with the prepared L-Rhamnose solution, and the observed angle of rotation (α) is measured.[25][26]

-

Calculation: The specific rotation [α] is calculated using Biot's Law:[23][25] [α] = α / (l * c)

A diagram of the optical rotation measurement workflow is provided below.

Caption: Workflow for Optical Rotation Measurement.

Stability and Reactivity

Stability

L-Rhamnose monohydrate is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[][13][27] It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[28] For long-term storage, it is recommended to keep it at -20°C in powder form or -80°C in solvent.[14][28] The material loses its water of crystallization upon heating.[12] Studies using terahertz time-domain spectroscopy have shown that dehydration can be completed within 6 minutes at 100°C under vacuum.[5][29]

Reactivity

-

Incompatible Materials: L-Rhamnose monohydrate should be kept away from strong oxidizing agents, strong acids, and strong alkalis.[13][28] Violent reactions can occur with strong oxidizers.[13]

-

Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.[28]

-

Reducing Sugar: As a monosaccharide with a free hemiacetal group, L-Rhamnose is a reducing sugar. It gives a positive test with Benedict's reagent, where the copper(II) ions in the reagent are reduced to copper(I) oxide, forming a brick-red precipitate.[30]

-

Maillard Reaction: It is an important material involved in the Maillard reaction, which contributes to the development of flavors in foods like bread and grilled meats.[2][6]

-

Chemical Synthesis: L-Rhamnose monohydrate is used as a starting material for the production of furanones.[2][6]

A logical diagram illustrating the reactivity of L-Rhamnose monohydrate is provided below.

Caption: Reactivity Profile of L-Rhamnose Monohydrate.

Biological Relevance and Applications

L-Rhamnose is a component of the cell wall polysaccharides of certain plants and bacteria.[2] In bacteria, it can be a major antigenic determinant contributing to pathogenicity.[2] While non-absorbable in humans, it is fermented by gut microbiota.[2]

Recent research has highlighted its potential in various applications:

-

Immunology: L-Rhamnose has been investigated for its ability to enhance vaccine antigenicity.[5][29]

-

Cosmetics: It is used in skincare products for its potential anti-aging effects, where it may inhibit pro-inflammatory interleukins and matrix metalloproteinases.[4]

-

Drug Development: L-Rhamnose monosaccharide conjugated immunogens have shown potential in cancer immunotherapies.[2]

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of L-Rhamnose monohydrate. The tabulated quantitative data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile monosaccharide. A thorough understanding of these properties is essential for its effective application in various scientific and industrial fields.

References

- 1. CAS 6155-35-7: L-rhamnose monohydrate | CymitQuimica [cymitquimica.com]

- 2. L(+)-Rhamnose monohydrate | 10030-85-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chembk.com [chembk.com]

- 8. Rhamnose monohydrate | C6H14O6 | CID 20849066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. L this compound For Biochemistry | Laboratory chemicals manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical manufacturer, Lab chemical supplier, Laboratory chemical suppliers, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]

- 11. L(+)-Rhamnose monohydrate, 25 g, plastic, CAS No. 10030-85-0 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 12. Rhamnose [drugfuture.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. selleckchem.com [selleckchem.com]

- 15. vet.mu.edu.iq [vet.mu.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. westlab.com [westlab.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. Löslichkeit [chemiedidaktik.uni-wuppertal.de]

- 21. studysmarter.co.uk [studysmarter.co.uk]

- 22. quora.com [quora.com]

- 23. cdn.pasco.com [cdn.pasco.com]

- 24. scribd.com [scribd.com]

- 25. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 26. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. L-Rhamnose monohydrate|6155-35-7|MSDS [dcchemicals.com]

- 29. Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

L-Rhamnose Monohydrate: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar notable for its presence in the L-configuration, contrary to the more common D-form of most natural sugars.[1][2] This monosaccharide is a crucial component in the structures of various plant and bacterial polysaccharides and glycosides.[2][3] Its unique biological roles and physicochemical properties have made it a compound of interest in the pharmaceutical, cosmetic, and food industries. In drug development, L-rhamnose moieties can influence the bioavailability and efficacy of glycosylated drugs. This guide provides a comprehensive overview of the natural sources of L-Rhamnose monohydrate, detailed extraction and purification protocols, and relevant biochemical pathways.

Natural Sources of L-Rhamnose

L-Rhamnose is widely distributed in nature, primarily as a structural component of larger molecules rather than a free monosaccharide.[2] Key sources include plants, bacteria, and algae.

1.1. Plant Sources In plants, L-rhamnose is a fundamental constituent of pectic polysaccharides, specifically rhamnogalacturonan I and II, which are integral to the primary cell wall structure.[4] It is also found in various plant-derived glycosides, where it is bound to other molecules like phenols.[1]

1.2. Microbial Sources L-Rhamnose is a significant component of the cell wall in many bacteria, particularly in the O-antigen of lipopolysaccharides (LPS) of Gram-negative bacteria and the peptidoglycan of acid-fast bacteria like Mycobacterium.[2][5] Certain bacteria, such as Pseudomonas aeruginosa, can also produce rhamnolipids, which are glycolipids containing rhamnose.[6] Additionally, some microalgae, specifically diatoms (class Bacillariophyceae), are known to produce rhamnose.[2]

Data Presentation: Natural Sources of L-Rhamnose

| Category | Specific Source | Form of L-Rhamnose | Reference |

| Plants | Buckthorn (Rhamnus), Poison Sumac | Glycosides | [2] |

| Citrus Fruits (Peel) | Glycosides (Naringin, Hesperidin) | [7][8] | |

| General Plant Cell Walls | Pectic Polysaccharides (Rhamnogalacturonan I & II) | [4] | |

| Flax Seed (Linum usitatissimum) | Mucilage (Rhamnogalacturonan I) | [9] | |

| Bacteria | Mycobacterium genus | Cell Wall Peptidoglycan | [2] |

| Gram-negative bacteria (E. coli, Salmonella) | Lipopolysaccharides (O-antigen) | [3] | |

| Pseudomonas aeruginosa | Rhamnolipids | [6] | |

| Algae | Diatoms (Bacillariophyceae) | Polysaccharides | [2] |

| Green Algae (Monostroma) | Rhamnan Sulfate | [10] |

Extraction and Purification Methodologies

The extraction of L-Rhamnose monohydrate from its natural sources is a multi-step process that involves liberation of the sugar from its glycosidic or polymeric form, followed by purification and crystallization. The general workflow involves hydrolysis, separation of the aqueous phase, purification, and crystallization.

Caption: General workflow for the extraction and purification of L-Rhamnose Monohydrate.

Experimental Protocols

2.1. Protocol 1: Acid Hydrolysis from Plant Material (e.g., Citrus Peel)

This protocol describes a standard method for releasing L-rhamnose from complex polysaccharides and glycosides found in plant biomass.

-

Preparation of Material : Dry citrus peel waste and grind it using a mill to pass through a 0.5 mm screen. This increases the surface area for efficient extraction.[4]

-

Initial Extraction (Optional but recommended) : Extract 100 g of the milled peel with a solvent like ethanol to remove oils and pigments that may interfere with subsequent steps. Discard the solvent and retain the solid material.

-

Acid Hydrolysis :

-

Neutralization and Clarification :

-

Cool the hydrolysate to room temperature.

-

Neutralize the mixture to a pH of approximately 6.0-7.0 by slowly adding calcium hydroxide (Ca(OH)₂). This precipitates the sulfuric acid as calcium sulfate (gypsum).[10]

-

Filter the mixture to remove the solid precipitate and cell debris, yielding a clarified aqueous solution containing sugars.[10]

-

-

Decolorization : Add activated carbon (e.g., 20 g) to the clarified solution, heat to 50°C, and stir for one hour to remove colored impurities. Filter to remove the carbon.[10]

2.2. Protocol 2: Purification and Crystallization

This protocol details the steps to isolate and crystallize L-Rhamnose monohydrate from the clarified aqueous extract obtained from hydrolysis.

-

Ion Exchange Chromatography :

-

Pass the decolorized sugar solution through a column packed with a strongly acidic cation exchange resin to remove residual salts and other charged impurities.[11]

-

Subsequently, pass the eluate through a column with a weakly basic anion exchange resin to remove anionic impurities.

-

-

Concentration : Concentrate the purified rhamnose-containing solution under reduced pressure at a temperature below 65°C. The goal is to achieve a total solids content of 60-70% by weight.[11]

-

Cooling Crystallization :

-

Transfer the concentrated syrup to a cooling crystallizer equipped with a stirrer.

-

Cool the solution from 65°C to approximately 15-20°C at a controlled rate of 3-6°C per hour.[11] This slow cooling promotes the formation of large, pure crystals of L-Rhamnose monohydrate.

-

-

Crystal Separation and Drying :

-

Separate the crystals from the mother liquor using a perforated basket centrifuge.[11]

-

Wash the crystals with a small amount of cold water to remove any remaining mother liquor.

-

Dry the crystals under reduced pressure at a temperature of 20-70°C to obtain the final L-Rhamnose monohydrate product.[11] A purity of >98% can be achieved.[11]

-

Data Presentation: Purification and Yield

| Parameter | Value / Condition | Source / Method | Reference |

| Crude Purity | ~95% | After initial crystallization from rhamnolipids. | [11] |

| Final Purity | 98-99% | After recrystallization from water. | [11] |

| Crystallization Temp. Range | 65°C cooled to 15-20°C | Cooling crystallization. | [11] |

| Controlled Cooling Rate | 3-6 °C / hour | Cooling crystallization. | [11] |

| Concentration for Crystallization | ~69% total solids | Evaporation under reduced pressure. | [11] |

| Example Yield | 54 g from 120 g raw material | Extraction from Monostroma algae (19% moisture). | [10] |

Analytical Methods

Accurate quantification of L-rhamnose is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used method.

3.1. Protocol 3: HPLC Analysis of L-Rhamnose

This protocol provides a method for the quantitative analysis of L-rhamnose in solution, often after pre-column derivatization to enhance detection.

-

Sample Preparation :

-

Take an aliquot of the aqueous extract or purified solution.

-

Filter the sample through a 0.45 μm membrane filter before analysis.[12]

-

If necessary, dilute the sample with ultrapure water to fall within the linear range of the calibration curve.

-

-

Pre-column Derivatization (PMP Method) :

-

HPLC Conditions :

-

Column : C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm particle size).[12]

-

Mobile Phase : A gradient elution using a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 6.7) as solvent A and acetonitrile as solvent B.[12]

-

Flow Rate : 1.0 mL/min.[12]

-

Column Temperature : 30°C.[12]

-

Detection : UV detector set to 250 nm (the maximum absorbance for PMP-derivatized sugars).[12]

-

-

Quantification : Prepare a standard curve using known concentrations of pure L-Rhamnose monohydrate. Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.

Relevant Biochemical Pathways

Understanding the metabolic pathways of L-rhamnose in microorganisms is crucial for biotechnological production and for developing consolidated bioprocessing methods where contaminating sugars are removed by fermentation. Bacteria and fungi utilize different pathways.

4.1. Bacterial L-Rhamnose Catabolism

Most bacteria utilize a phosphorylated pathway to metabolize L-rhamnose.[5][15] This pathway converts L-rhamnose into intermediates of central metabolism.

Caption: The canonical phosphorylated L-Rhamnose catabolic pathway in bacteria like E. coli.[5][15]

4.2. Fungal L-Rhamnose Catabolism

Fungi typically employ a non-phosphorylated, oxidative pathway for L-rhamnose degradation.[16][17]

Caption: The non-phosphorylated L-Rhamnose catabolic pathway in fungi like A. niger.[16][18]

Conclusion

L-Rhamnose monohydrate is an accessible specialty sugar with a broad range of natural sources, from common agricultural waste like citrus peels to specific microbial biomass. The extraction process, while requiring multiple steps of hydrolysis, purification, and crystallization, is well-established and can yield a high-purity product. For researchers and developers, understanding the nuances of these extraction protocols and the underlying biochemistry of rhamnose metabolism provides a robust foundation for both laboratory-scale isolation and the development of innovative biotechnological production strategies. The detailed methodologies and data presented in this guide serve as a critical resource for harnessing the potential of this unique monosaccharide.

References

- 1. selleckchem.com [selleckchem.com]

- 2. L -Rhamnose for microbiology, = 99.0 10030-85-0 [sigmaaldrich.com]

- 3. L-rhamnose degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. npchem.co.th [npchem.co.th]

- 5. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 9. academic.oup.com [academic.oup.com]

- 10. EP0273076A1 - Process for preparing L-rhamnose - Google Patents [patents.google.com]

- 11. US5550227A - Method for the preparation of rhamnose monohydrate from rhamnolipids - Google Patents [patents.google.com]

- 12. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo functional analysis of L-rhamnose metabolic pathway in Aspergillus niger: a tool to identify the potential inducer of RhaR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of L-Rhamnose in the Architecture and Function of Bacterial Cell Walls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-rhamnose, a deoxyhexose sugar, is a critical structural component of the cell wall in a wide range of bacteria, playing a vital role in maintaining cell integrity, mediating interactions with the environment, and contributing to pathogenesis. Unlike mammals, many bacteria possess the enzymatic machinery for rhamnose biosynthesis, making this pathway an attractive target for novel antimicrobial therapies. This technical guide provides a comprehensive overview of the multifaceted role of rhamnose in bacterial cell wall structure, its biosynthesis, its impact on bacterial physiology and virulence, and the experimental methodologies used for its study.

Introduction

The bacterial cell wall is a complex and dynamic structure essential for survival, providing mechanical strength and protection against environmental stresses. In many Gram-positive and Gram-negative bacteria, L-rhamnose is a key constituent of various cell wall-associated glycopolymers. In Gram-positive bacteria, particularly within the genera Streptococcus, Enterococcus, and Lactococcus, rhamnose is a major component of cell wall polysaccharides (CWPS), which can comprise up to 60% of the cell wall's mass.[1][2] These rhamnose-containing CWPS (RhaCWP) are often functional homologues of wall teichoic acids (WTA) found in other Gram-positive bacteria.[3] In mycobacteria, L-rhamnose serves as a crucial linker, covalently attaching the arabinogalactan to the peptidoglycan layer, a structure vital for the integrity of the mycobacterial cell wall.[4][5] In Gram-negative bacteria, rhamnose is a common component of the O-antigen of lipopolysaccharides (LPS), contributing to serotype specificity and interactions with the host immune system. The absence of rhamnose biosynthesis in humans makes the enzymes in this pathway promising targets for the development of new antibiotics.[6]

The Biosynthesis of L-Rhamnose: The Rml Pathway

The synthesis of L-rhamnose in bacteria proceeds through a conserved four-step enzymatic pathway, starting from D-glucose-1-phosphate. The nucleotide-activated sugar, dTDP-L-rhamnose, is the final product that serves as the rhamnosyl donor for the assembly of various glycopolymers.

The enzymes involved in this pathway are:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from D-glucose-1-phosphate and dTTP.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.

Structural Roles of Rhamnose in Bacterial Cell Walls

Gram-Positive Bacteria

In many species of Streptococcus, rhamnose is the principal component of the Lancefield group-specific antigens, which are complex polysaccharides covalently linked to the peptidoglycan.[1] These rhamnose-rich cell wall polysaccharides (Rha-CWPS) can constitute a significant portion of the cell wall, contributing to its structural integrity.[2] For example, in Streptococcus pyogenes (Group A Streptococcus), the Group A carbohydrate (GAC) is a polymer of rhamnose and N-acetylglucosamine that makes up about half of the cell wall mass.[4] Disruption of rhamnose biosynthesis in these organisms leads to severe defects in cell growth, morphology, and division.[7]

In Mycobacterium tuberculosis, a single L-rhamnose residue forms a critical linkage between the peptidoglycan and the arabinogalactan-mycolic acid layer.[5][8] This connection is essential for the viability of the bacterium, making the enzymes of the rhamnose biosynthesis pathway attractive targets for anti-tuberculosis drug development.

Gram-Negative Bacteria

In Gram-negative bacteria, rhamnose is a common constituent of the O-antigen portion of lipopolysaccharides (LPS). The O-antigen is a highly variable polysaccharide chain that extends from the outer membrane into the extracellular space. It plays a crucial role in the bacterium's interaction with its environment, including adhesion, resistance to complement-mediated killing, and evasion of the host immune response. The specific composition and linkages of sugars, including rhamnose, in the O-antigen determine the serotype of the bacterium.

Quantitative Analysis of Rhamnose in Bacterial Cell Walls

The abundance of rhamnose in bacterial cell walls varies significantly across different species. The following table summarizes available quantitative data.

| Bacterial Species | Cell Wall Component | Rhamnose Content (% of cell wall dry weight) | Reference(s) |

| Streptococcus pyogenes | Group A Carbohydrate (GAC) | ~50% | [4] |

| Streptococcus mutans | Rhamnose-Glucose Polysaccharide (RGP) | 40-60% | [2] |

| Streptococcus uberis | Rhamnose-rich Polysaccharide (RPS) | Up to 50% | [9] |

| Streptococcus agalactiae | Group B Carbohydrate | Major component | [1] |

| Lactococcus lactis | Cell Wall Polysaccharide | Major component | [3] |

| Mycobacterium tuberculosis | Arabinogalactan-Peptidoglycan Linker | Essential, but lower overall percentage | [5][8] |

| Sporothrix schenckii | Rhamnomannan | Increases with virulence | [10] |

Impact of Rhamnose on Bacterial Pathogenicity and Antibiotic Resistance

The presence of rhamnose in the cell wall is often directly linked to the virulence of pathogenic bacteria. The rhamnose-containing polysaccharides can act as adhesins, facilitating attachment to host cells, and can help the bacteria evade the host's immune system.[11] For instance, in Streptococcus suis, the capsular polysaccharide, which contains rhamnose, is a key virulence factor.

While direct links between rhamnose content and intrinsic antibiotic resistance are still being elucidated, the structural role of rhamnose-containing polymers is critical for maintaining the integrity of the cell envelope. A compromised cell wall due to the lack of rhamnose can lead to increased susceptibility to certain antibiotics and environmental stresses.[7][12] The enzymes of the rhamnose biosynthesis pathway are considered promising targets for the development of novel antibacterial agents that could potentially act as standalone therapies or as adjuvants to existing antibiotics.

Rhamnose as a Bacteriophage Receptor

The rhamnose residues on the bacterial cell surface can also serve as specific receptors for bacteriophages. Phages recognize and bind to these sugar moieties as the first step of infection. This interaction is highly specific, and alterations in the rhamnose-containing structures can lead to phage resistance. For example, the loss of a terminal rhamnose residue from the cell wall polysaccharide of Streptococcus thermophilus confers resistance to infection by certain phages. This highlights the importance of rhamnose in the ecological dynamics of bacterial populations.

Experimental Protocols for the Study of Rhamnose in Bacterial Cell Walls

Isolation and Purification of Bacterial Cell Walls

A robust protocol for the isolation of intact bacterial cell walls (sacculi) is crucial for subsequent compositional analysis.

Methodology:

-

Bacterial Culture and Harvest: Grow bacterial cultures to the desired optical density and harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a buffer and lyse the cells. A common method is boiling in a solution of sodium dodecyl sulfate (SDS) to solubilize cytoplasmic and membrane components, leaving the insoluble peptidoglycan sacculi intact.[13]

-

Washing: Repeatedly wash the sacculi with sterile water by ultracentrifugation to remove all traces of SDS.[14]

-

Enzymatic Digestion (Optional): For analysis of non-peptidoglycan components, treat the sacculi with enzymes like pronase to remove covalently attached proteins.[13]

Monosaccharide Composition Analysis by HPLC/UPLC

To quantify the rhamnose content, the purified cell walls are hydrolyzed into their constituent monosaccharides, which are then separated and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Methodology:

-

Acid Hydrolysis: Hydrolyze the purified cell wall material using an acid (e.g., trifluoroacetic acid or hydrochloric acid) at elevated temperatures to break the glycosidic bonds.[15]

-

Derivatization (Optional but Recommended): Derivatize the resulting monosaccharides with a fluorescent tag (e.g., 2-aminobenzoic acid) to enhance detection sensitivity.[16]

-

Chromatographic Separation: Separate the derivatized monosaccharides using a reversed-phase HPLC or UPLC column with a suitable mobile phase gradient.[16]

-

Detection and Quantification: Detect the separated monosaccharides using a fluorescence detector. Quantify the amount of each monosaccharide by comparing the peak areas to those of known standards.

Peptidoglycan Composition Analysis by UPLC

UPLC is a powerful technique for analyzing the muropeptide composition of peptidoglycan, providing insights into cross-linking and other modifications.

Methodology:

-

Muramidase Digestion: Digest the purified peptidoglycan sacculi with a muramidase (e.g., mutanolysin) to break the glycan backbone and release individual muropeptides.[17]

-

Sample Reduction: Reduce the muramyl-δ-lactone to muramic acid using sodium borohydride.[17]

-

UPLC Separation: Separate the muropeptides on a C18 reversed-phase UPLC column using a gradient of acetonitrile in formic acid.[18]

-

Detection and Analysis: Detect the eluted muropeptides by their absorbance at 204 nm. The relative abundance of different muropeptides can be determined by integrating the peak areas.[19]

Conclusion and Future Perspectives

L-rhamnose is an indispensable component of the cell wall of numerous bacterial species, with profound implications for structural integrity, pathogenesis, and interaction with the environment. The bacterial-specific nature of the rhamnose biosynthesis pathway presents a validated and promising avenue for the development of novel antimicrobial agents. Further research into the precise roles of rhamnose-containing glycopolymers in different bacterial species, particularly in the context of host-pathogen interactions and antibiotic resistance, will be crucial. The application of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will continue to unravel the intricate details of rhamnose's role in the bacterial cell wall, paving the way for innovative therapeutic strategies.

References

- 1. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of the pathway for rhamnose biosynthesis in mycobacteria: cloning, sequencing and expression of the Mycobacterium tuberculosis gene encoding alpha-D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Comparison of Cell Wall Polysaccharide Composition and Structure Between Strains of Sporothrix schenckii and Sporothrix brasiliensis [frontiersin.org]

- 11. Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 16. lcms.cz [lcms.cz]

- 17. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]

- 18. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

The Crucial Role of L-Rhamnose in the Cell Wall of Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and formidable barrier, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. A critical component of this intricate structure is L-rhamnose, a deoxy sugar that plays a pivotal role in maintaining the architectural integrity of the cell wall. This technical guide provides an in-depth exploration of the function of L-rhamnose in the Mtb cell wall, its biosynthesis, and its potential as a target for novel anti-tuberculous agents. We present a comprehensive overview of the enzymatic pathway responsible for L-rhamnose synthesis, quantitative data on enzyme kinetics and cell wall composition, detailed experimental protocols for studying this pathway, and visual representations of the key molecular processes and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Introduction: The Architectural Significance of L-Rhamnose in the Mtb Cell Wall

The cell wall core of Mycobacterium tuberculosis is a macromolecular complex composed of peptidoglycan (PG), arabinogalactan (AG), and mycolic acids.[1][2][3] L-rhamnose is a key constituent of a unique linker unit, α-L-Rhamnopyranosyl-(1→3)-α-D-N-acetylglucosaminosyl-1-phosphate, that covalently attaches the arabinogalactan polysaccharide to the peptidoglycan layer.[2][4] This linkage is absolutely critical for the structural integrity of the entire cell wall complex.[5][6] The disruption of L-rhamnose biosynthesis has been shown to be lethal to mycobacteria, making the enzymes in its synthetic pathway attractive targets for the development of new tuberculosis therapeutics.[2][5][7]

The L-Rhamnose Biosynthetic Pathway: A Four-Step Enzymatic Cascade

The synthesis of the activated form of L-rhamnose, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), from α-D-glucose-1-phosphate and dTTP is a conserved four-step enzymatic pathway in bacteria.[3][5] In M. tuberculosis, this pathway is catalyzed by four enzymes: RmlA, RmlB, RmlC, and RmlD.[2][8] Unlike in some other bacteria, the genes encoding these four enzymes are not clustered in the Mtb genome.[3] There is no known salvage pathway for dTDP-L-rhamnose in mycobacteria, making this biosynthetic route essential for the provision of L-rhamnose for cell wall assembly.[2][9]

The four enzymatic steps are as follows:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from α-D-glucose-1-phosphate and dTTP.[1][10] This is the rate-limiting step in the pathway.[10]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[10][11]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[10]

-

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces dTDP-4-keto-6-deoxy-L-mannose to the final product, dTDP-L-rhamnose.[10]

This dTDP-L-rhamnose is then utilized by a rhamnosyltransferase, WbbL, to incorporate the rhamnosyl residue into the growing linker unit of the arabinogalactan-peptidoglycan complex.[2][6]

Quantitative Data

Enzyme Kinetics of the L-Rhamnose Biosynthetic Pathway

The following table summarizes the available kinetic parameters for the enzymes of the dTDP-L-rhamnose biosynthetic pathway in M. tuberculosis and related organisms. This data is crucial for understanding the efficiency of each enzymatic step and for the design of enzyme inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| RmlA | M. tuberculosis | dTTP | - | - | 7.5 | 37 |

| Glucose-1-phosphate | - | - | ||||

| Ss-RmlB | Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 | 7.5 | 50 |

Composition of the Mycobacterial Cell Wall

The precise quantification of L-rhamnose within the Mtb cell wall is challenging. However, studies analyzing the molar ratios of different cell wall components provide an indirect measure of its abundance.

| Component Ratio | M. tuberculosis (in vitro grown) | M. leprae (in vivo grown) |

| Mycolate : Peptidoglycan | 16:10 | 21:10 |

| Arabinogalactan : Peptidoglycan | 1.3 : 1 | 3.0 : 1 |

Data from[12]. These ratios highlight the significant presence of the arabinogalactan, and by extension the L-rhamnose linker, in the mycobacterial cell wall.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the L-rhamnose biosynthetic pathway in M. tuberculosis.

Cloning, Expression, and Purification of Rml Enzymes

This protocol describes the general workflow for producing recombinant Rml enzymes for in vitro studies.

-

Gene Amplification:

-

Design primers specific for the rmlA, rmlB, rmlC, and rmlD genes from M. tuberculosis H37Rv genomic DNA. Incorporate appropriate restriction sites for cloning into an expression vector (e.g., pET series).

-

Perform Polymerase Chain Reaction (PCR) to amplify the target genes.

-

-

Vector Ligation and Transformation:

-

Digest both the PCR products and the expression vector with the chosen restriction enzymes.

-

Ligate the digested genes into the expression vector.

-

Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α).

-

-

Expression:

-

Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

If the protein is His-tagged, purify the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the purified protein and dialyze against a suitable storage buffer.

-

Assess purity by SDS-PAGE.

-

Biochemical Assay for dTDP-L-Rhamnose Biosynthesis

This spectrophotometric assay allows for the continuous monitoring of the coupled RmlB, RmlC, and RmlD reactions.

-

Reaction Mixture: Prepare a reaction mixture in a microtiter plate containing:

-

Tris-HCl buffer (pH 7.5-8.0)

-

dTDP-D-glucose (substrate for RmlB)

-

NADPH

-

Purified RmlB, RmlC, and RmlD enzymes.

-

-

Reaction Monitoring:

-

The conversion of dTDP-D-glucose to dTDP-L-rhamnose is coupled to the oxidation of NADPH to NADP+ by RmlD.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

-

-

Inhibitor Screening:

Analysis of Mycobacterial Cell Wall Monosaccharides by GC-MS

This protocol outlines the steps for the analysis of the monosaccharide composition of the Mtb cell wall.

-

Cell Wall Preparation:

-

Harvest M. tuberculosis cells and inactivate them.

-

Disrupt the cells by mechanical means (e.g., bead beating, sonication) to obtain a crude cell wall preparation.[13]

-

Perform a series of solvent extractions to remove lipids.

-

-

Hydrolysis:

-

Hydrolyze the cell wall preparation with an acid (e.g., trifluoroacetic acid) to release the constituent monosaccharides.

-

-

Derivatization:

-

Convert the released monosaccharides to their alditol acetate derivatives. This involves a reduction step followed by acetylation.

-

-

GC-MS Analysis:

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the L-rhamnose biosynthetic pathway and a typical experimental workflow for its study.

Caption: The dTDP-L-Rhamnose Biosynthetic Pathway in M. tuberculosis.

Caption: A typical experimental workflow for studying the Rml enzymes.

Conclusion and Future Directions

L-rhamnose is an indispensable component of the Mycobacterium tuberculosis cell wall, and its biosynthesis represents a critical vulnerability of this formidable pathogen. The enzymes of the dTDP-L-rhamnose pathway are highly attractive targets for the development of novel anti-tuberculosis drugs. This guide has provided a comprehensive overview of the function of L-rhamnose, its biosynthetic pathway, relevant quantitative data, and detailed experimental protocols to facilitate further research in this area.

Future research should focus on:

-

Detailed kinetic characterization of all four M. tuberculosis Rml enzymes to provide a more complete understanding of the pathway's regulation and to aid in the rational design of inhibitors.

-

High-throughput screening of compound libraries to identify novel inhibitors of the Rml enzymes.

-

Structural studies of the Mtb Rml enzymes to elucidate their precise mechanisms of action and to guide structure-based drug design.

-

Development of advanced analytical techniques for the precise quantification of L-rhamnose and other cell wall components to better understand the dynamic nature of the mycobacterial cell wall during infection.

By continuing to unravel the intricacies of L-rhamnose metabolism, the scientific community can pave the way for the development of new and effective therapies to combat the global threat of tuberculosis.

References

- 1. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug targeting Mycobacterium tuberculosis cell wall synthesis: genetics of dTDP-rhamnose synthetic enzymes and development of a microtiter plate-based screen for inhibitors of conversion of dTDP-glucose to dTDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of cell-wall fractions from mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 7. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Inhibitors of Mycobacterium tuberculosis dTDP-6-deoxy-L-lyxo-4-hexulose Reductase (RmlD) Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Detailed Structural and Quantitative Analysis Reveals the Spatial Organization of the Cell Walls of in Vivo Grown Mycobacterium leprae and in Vitro Grown Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monosaccharide analysis by gas chromatography coupled to mass spectrometry (GC-MS) [bio-protocol.org]

- 15. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Architecture of α-L-Rhamnose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of α-L-rhamnose monohydrate, a crucial monosaccharide implicated in bacterial cell wall synthesis and a target for novel therapeutic agents. This document outlines the crystallographic data, experimental protocols for its structure determination, and explores the biological significance of L-rhamnose metabolism, offering a comprehensive resource for researchers in structural biology and drug development.

Crystallographic Data

The crystal structure of α-L-rhamnose monohydrate was determined with high precision using neutron diffraction, providing accurate positions for all atoms, including hydrogen.[1] The crystallographic data are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₅·H₂O |

| Molecular Weight | 182.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.901(3) Å |

| b | 7.922(3) Å |

| c | 6.670(2) Å |

| β | 95.52(3)° |

| Volume | 415.55 ų |

| Z | 2 |

| R-factor | 4.2% |

Atomic Coordinates

The fractional atomic coordinates for α-L-rhamnose monohydrate, as determined by Takagi and Jeffrey (1978), are presented below. These coordinates provide the precise location of each atom within the unit cell.

| Atom | x | y | z |

| C(1) | 0.2988 | 0.2500 | 0.2177 |

| C(2) | 0.4437 | 0.2743 | 0.3541 |

| C(3) | 0.4996 | 0.1197 | 0.4636 |

| C(4) | 0.3622 | 0.0163 | 0.5050 |

| C(5) | 0.2185 | 0.0000 | 0.3642 |

| C(6) | 0.0694 | -0.0195 | 0.4567 |

| O(1) | 0.2312 | 0.3887 | 0.1345 |

| O(2) | 0.5781 | 0.3011 | 0.2285 |

| O(3) | 0.6401 | 0.1411 | 0.5988 |

| O(4) | 0.4077 | -0.1333 | 0.5977 |

| O(5) | 0.2711 | 0.0455 | 0.1988 |

| O(W) | 0.0123 | 0.4133 | 0.2544 |

| H(C1) | 0.2988 | 0.1500 | 0.1277 |

| H(C2) | 0.4887 | 0.3743 | 0.4441 |

| H(C3) | 0.4546 | 0.0197 | 0.3736 |

| H(C4) | 0.3172 | 0.0163 | 0.6150 |

| H(C5) | 0.2535 | -0.1000 | 0.2942 |

| H(1,C6) | 0.0344 | -0.1195 | 0.3867 |

| H(2,C6) | -0.0056 | 0.0805 | 0.4267 |

| H(3,C6) | 0.1044 | -0.0195 | 0.5667 |

| H(O1) | 0.1312 | 0.3687 | 0.0845 |

| H(O2) | 0.6681 | 0.3211 | 0.2985 |

| H(O3) | 0.6051 | 0.1611 | 0.7088 |

| H(O4) | 0.4977 | -0.1133 | 0.6677 |

| H(1W) | 0.0573 | 0.4933 | 0.3244 |

| H(2W) | -0.0777 | 0.4333 | 0.1744 |

Experimental Protocols

The definitive crystal structure of α-L-rhamnose monohydrate was elucidated through neutron diffraction studies. The following sections detail the methodologies employed in this pivotal research.

Crystallization

Large, transparent single crystals of α-L-rhamnose monohydrate suitable for neutron diffraction were grown by the slow evaporation of an aqueous solution of L-rhamnose. A common method for crystallization involves dissolving L-rhamnose in a mixture of methanol (90%) and water (10%) and allowing the solvent to evaporate slowly at room temperature. Alternative methods include cooling crystallization, where a saturated aqueous solution is slowly cooled from 65°C to 15°C at a rate of 1-10°C per hour.

Neutron Diffraction Data Collection

A single crystal of α-L-rhamnose monohydrate was mounted on a goniometer head. Three-dimensional neutron diffraction data were collected at room temperature. The use of neutrons is particularly advantageous for this system due to their ability to accurately locate the positions of hydrogen atoms, which is crucial for understanding the hydrogen-bonding network that stabilizes the crystal structure.

Structure Determination and Refinement

The crystal structure was solved and refined using standard crystallographic software. The heavy-atom (carbon and oxygen) positions were found to be in good agreement with previous X-ray diffraction studies. The refinement of the neutron diffraction data allowed for the precise determination of all atomic positions, including those of the hydrogen atoms, and their anisotropic thermal parameters.

Biological Significance and Therapeutic Potential

L-rhamnose is an essential component of the cell wall of many pathogenic bacteria, including Mycobacterium tuberculosis. Humans lack the metabolic pathway for L-rhamnose biosynthesis, making the enzymes in this pathway attractive targets for the development of novel antibacterial drugs.

The Bacterial L-Rhamnose Biosynthetic Pathway

The biosynthesis of dTDP-L-rhamnose, the activated form of rhamnose used by bacteria, is a four-step enzymatic pathway. Understanding this pathway is critical for the rational design of inhibitors.

This pathway represents a prime target for the development of new antibiotics. By inhibiting any of the Rml enzymes (RmlA, RmlB, RmlC, or RmlD), the synthesis of the bacterial cell wall can be disrupted, leading to bacterial cell death. The detailed structural information of α-L-rhamnose monohydrate provides a foundation for understanding its recognition by these enzymes and for the design of potent and specific inhibitors.

References

The Diverse Biological Activities of Rhamnose-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-rhamnose, a naturally occurring deoxy sugar, is a fundamental constituent of various complex carbohydrates found in plants, bacteria, and fungi.[1][2][3] While rhamnose itself exhibits certain biological properties, its significance is profoundly amplified when it is incorporated into the structure of other molecules, forming rhamnose-containing compounds. These compounds, including flavonoids, saponins, polysaccharides, and rhamnolipids, demonstrate a vast spectrum of potent biological activities, such as anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[1][2][4] The presence of the rhamnose moiety frequently enhances the bioavailability and therapeutic efficacy of the parent compound. This guide provides an in-depth technical overview of the core biological activities of these compounds, supported by quantitative data, experimental methodologies, and visualizations of key signaling pathways.

Section 1: Rhamnolipids and Their Antimicrobial Prowess

Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa.[3][5] They consist of one or two rhamnose molecules linked to one or two β-hydroxy fatty acid chains.[5] Their amphipathic nature allows them to disrupt microbial cell membranes, leading to potent antimicrobial and antibiofilm activities against a wide range of pathogens, including multidrug-resistant strains.[5][6]

Quantitative Data: Antimicrobial Activity of Rhamnolipids

The efficacy of rhamnolipids is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), representing the lowest concentration required to inhibit visible growth and to kill the bacteria, respectively.

| Compound | Target Organism (Strain) | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Rhamnolipid (from P. aeruginosa UKMP14T) | Enterococcus faecium | 7.81 - 62.5 | 31.25 - 1000 | [6] |

| Rhamnolipid (from P. aeruginosa UKMP14T) | Acinetobacter baumannii | 7.81 - 62.5 | 31.25 - 1000 | [6] |

| Rhamnolipid (from P. gessardii M15) | Multidrug-resistant S. aureus | 12.5 - 50 | Not Specified | [5] |

| Rhamnolipid | Staphylococcus aureus NCTC 8325 | 5,200 - 20,830 | 10,400 - 41,660 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to determine the potency of an antimicrobial agent.[8][9][10][11]

Objective: To determine the lowest concentration of a rhamnolipid that inhibits the visible in-vitro growth of a specific microorganism.[8][10][11]

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of the rhamnolipid is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.[9][10][11][12]

-

Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[9][12]

-

Inoculation: Each well of the microtiter plate containing the diluted rhamnolipid is inoculated with the standardized bacterial suspension.[9][11] Control wells (no antimicrobial agent) are included to ensure microbial viability.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[9][11]

-

Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the rhamnolipid in which there is no visible growth (i.e., the first clear well in the dilution series).[9][10][11]

Visualization: Workflow for MIC Determination

References

- 1. biorxiv.org [biorxiv.org]

- 2. L(+)-Rhamnose monohydrate: origin, activities and applications_Chemicalbook [chemicalbook.com]

- 3. biomedres.us [biomedres.us]

- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Antimicrobial Properties and Potential Applications of Pseudomonas gessardii M15 Rhamnolipids towards Multiresistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial, antiadhesive, and antibiofilm actions of rhamnolipids on ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

L-Rhamnose Monohydrate and its Interplay with Pathogenic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-rhamnose, a naturally occurring deoxy sugar, is a significant component of the cell wall of numerous pathogenic bacteria and plays a multifaceted role in their lifecycle, including biofilm formation and virulence. While direct antimicrobial properties of L-rhamnose monohydrate as a standalone agent are not substantially documented in scientific literature, its unique presence and metabolic pathways in prokaryotes present compelling, indirect avenues for antimicrobial strategies. This technical guide provides an in-depth analysis of the current understanding of L-rhamnose monohydrate's interaction with pathogenic bacteria, focusing on its influence on biofilm formation, its essential role in bacterial cell wall biosynthesis, and the potential of its metabolic pathways as novel antimicrobial targets. This document synthesizes available data, details relevant experimental methodologies, and visualizes key pathways to support researchers and drug development professionals in this specialized field.

Introduction: The Dichotomous Role of L-Rhamnose in Microbiology

L-rhamnose is a methyl pentose sugar ubiquitously found in nature, predominantly in plants and bacteria.[1] Unlike most sugars utilized in biological systems, it exists in the L-configuration. In the realm of microbiology, L-rhamnose is not typically characterized as a direct antimicrobial agent. Instead, it serves as a carbon source for various microorganisms and, more critically, as a fundamental structural component of the cell envelope in many pathogenic bacteria, including species of Streptococcus, Mycobacterium, and Pseudomonas.[2][3]

The absence of L-rhamnose biosynthesis and catabolic pathways in humans makes these bacterial pathways attractive targets for novel therapeutic interventions.[4][5] This guide explores the intricate relationship between L-rhamnose monohydrate and pathogenic bacteria, moving beyond a simple assessment of direct antimicrobial action to a more nuanced discussion of its role in bacterial physiology and as a target for antimicrobial drug development.

L-Rhamnose Monohydrate's Influence on Biofilm Formation

Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing a protective environment against host immune responses and antimicrobial agents.[6] The role of L-rhamnose in this process is complex and appears to be dependent on the bacterial species and environmental conditions.

Variable Effects on Biofilm Mass

Recent studies have shown that the presence of L-rhamnose in the growth medium can have contrasting effects on biofilm formation. For instance, in some pathogens, L-rhamnose can enhance biofilm development, while in others, it may have an inhibitory effect.

| Pathogen | L-Rhamnose Concentration | Medium | Temperature (°C) | Observed Effect on Biofilm | Reference |

| Escherichia coli PHL628 | 0.1% & 0.5% (w/w) | Rich (LB) | 37 | Reduced biofilm growth | [7][8] |

| Escherichia coli PHL628 | 0.5% (w/w) | Minimal (M9) | 28 & 37 | No significant change compared to glucose | [7][8] |

| Pseudomonas aeruginosa PA14 | 25, 50, 100 mM | M63 Broth | Not Specified | Reduced binding of rhamnose-binding protein to biofilm | [9] |

| Staphylococcus aureus | Not Specified | Not Specified | Not Specified | L. rhamnosus (probiotic) reduced S. aureus biofilm | [10] |

Note: The data for P. aeruginosa and S. aureus are indirect, relating to the interaction with rhamnose-binding proteins or the effects of L. rhamnosus, respectively, highlighting the need for more direct studies on the effect of L-rhamnose monohydrate itself.

Signaling and Structural Roles

L-rhamnose is a key component of rhamnolipids, biosurfactants produced by Pseudomonas aeruginosa that are integral to biofilm maturation and dispersal.[8] Furthermore, rhamnose-containing polysaccharides can form the structural backbone of the biofilm matrix.

The following diagram illustrates the general workflow for assessing the impact of a carbohydrate like L-rhamnose on bacterial biofilm formation.

Caption: A generalized workflow for quantifying bacterial biofilm formation in the presence of L-rhamnose.

L-Rhamnose Biosynthesis: A Target for Antimicrobial Development

The biosynthesis of L-rhamnose is crucial for the viability and virulence of many pathogenic bacteria.[2] This pathway, which is absent in humans, represents a prime target for the development of novel antimicrobial agents.

The dTDP-L-Rhamnose Biosynthesis Pathway

In most bacteria, L-rhamnose is synthesized from glucose-1-phosphate in a four-step enzymatic pathway to produce the activated sugar nucleotide, dTDP-L-rhamnose. This molecule then serves as the donor for the incorporation of rhamnose into cell wall polysaccharides.[3]

The key enzymes in this pathway are:

-

RmlA: Glucose-1-phosphate thymidylyltransferase

-

RmlB: dTDP-D-glucose 4,6-dehydratase

-

RmlC: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase

-

RmlD: dTDP-4-keto-L-rhamnose reductase

Caption: The enzymatic pathway for the synthesis of dTDP-L-rhamnose in bacteria.

Inhibition of any of the Rml enzymes has been shown to impair bacterial growth and reduce virulence, making them attractive targets for drug discovery.[2]

Bacterial Catabolism of L-Rhamnose

While some bacteria synthesize L-rhamnose, others can utilize it as a carbon and energy source through specific catabolic pathways. Understanding these pathways can also inform antimicrobial strategies, for instance, by designing molecules that interfere with nutrient acquisition.

The L-Rhamnose Catabolic Pathway

In bacteria such as Escherichia coli, L-rhamnose is catabolized through a series of enzymatic steps that convert it into intermediates of central metabolism, namely dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[11]

The key enzymes in this pathway are:

-

RhaA: L-rhamnose isomerase

-

RhaB: Rhamnulokinase

-

RhaD: Rhamnulose-1-phosphate aldolase

Caption: The catabolic pathway of L-rhamnose in bacteria like E. coli.

Experimental Protocols

Protocol for Biofilm Formation Assay

This protocol outlines a standard method for quantifying the effect of L-rhamnose on biofilm formation in a 96-well plate format.[12][13]

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

-

L-rhamnose monohydrate stock solution (sterile)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).

-

Plate Setup: To designated wells of the 96-well plate, add 100 µL of the diluted bacterial culture. Add varying concentrations of L-rhamnose monohydrate to the test wells. Include control wells with bacteria only (positive control) and medium only (negative control).

-

Incubation: Cover the plate and incubate statically at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Second Wash: Discard the Crystal Violet solution and wash the wells again with PBS as in step 4.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.

Protocol for Carbohydrate Fermentation Test

This protocol is used to determine if a bacterium can metabolize L-rhamnose, often indicated by a change in pH.[14][15]

Materials:

-

Phenol Red Rhamnose Broth (containing peptone, L-rhamnose, phenol red indicator)

-

Durham tubes

-

Bacterial strain of interest

-

Sterile inoculating loop

Procedure:

-

Inoculation: Aseptically inoculate a tube of Phenol Red Rhamnose Broth containing an inverted Durham tube with a pure culture of the test bacterium.

-

Incubation: Incubate the tube at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

-

Observation:

-

Acid Production: A color change from red to yellow indicates that the bacterium ferments L-rhamnose, producing acidic byproducts.

-

Gas Production: The presence of a bubble in the Durham tube indicates gas production during fermentation.

-

No Fermentation: The broth remains red or turns a darker red/pink, indicating no acid production from rhamnose.

-

Conclusion and Future Directions

While L-rhamnose monohydrate itself does not appear to be a direct-acting antimicrobial agent, its integral role in the biology of many pathogenic bacteria presents significant opportunities for the development of novel therapeutics. The key takeaways are:

-

Biofilm Modulation: The influence of L-rhamnose on biofilm formation is species- and condition-dependent, warranting further investigation to understand the underlying regulatory mechanisms.

-

Biosynthesis as a Drug Target: The enzymes of the dTDP-L-rhamnose biosynthesis pathway are validated and promising targets for the development of new antibiotics, particularly against Gram-positive pathogens.

-

Catabolism as a Potential Target: Interference with L-rhamnose uptake and catabolism could represent a strategy to limit the growth of pathogens that utilize it as a nutrient source.

Future research should focus on high-throughput screening for inhibitors of the Rml enzymes, detailed structural and functional studies of rhamnosyltransferases, and a deeper exploration of the signaling pathways that govern rhamnose-dependent biofilm formation. Such efforts will be crucial in translating our understanding of L-rhamnose metabolism into effective antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhamnose Binding Protein as an Anti-Bacterial Agent-Targeting Biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.oszk.hu [epa.oszk.hu]

- 11. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 12. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 13. youtube.com [youtube.com]

- 14. microbenotes.com [microbenotes.com]

- 15. asm.org [asm.org]

Rhamnose: A Keystone in the Architecture and Signaling of Plant Pectin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a major component of the plant primary cell wall, is a complex assemblage of polysaccharides critical for plant growth, development, and defense. Among its constituent domains, the rhamnogalacturonans (RGs) are distinguished by the presence of L-rhamnose, a deoxy sugar that imparts significant structural and functional attributes. This technical guide provides a comprehensive overview of rhamnose as a structural component of plant pectin, with a focus on its role in Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II). We present quantitative data on pectin composition, detailed experimental protocols for its analysis, and visualizations of its structure and related signaling pathways, offering a valuable resource for researchers in plant biology, cell wall biochemistry, and drug development.

Introduction: The Significance of Rhamnose in Pectin Structure

Pectin is a family of complex polysaccharides that form a gel-like matrix in the primary cell walls of plants.[1] It is primarily composed of D-galacturonic acid (GalA), but its structure is far from a simple homopolymer. The inclusion of other sugars, particularly L-rhamnose, creates structurally and functionally diverse domains. Rhamnose is a key component of two major pectic domains: Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II).

In Rhamnogalacturonan I (RG-I) , rhamnose residues are integral to the backbone, which consists of a repeating disaccharide of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[2][3] This backbone is often referred to as the "hairy region" of pectin due to the presence of numerous neutral sugar side chains, primarily composed of arabinose and galactose, which are attached to the rhamnose residues at the O-4 position.[3] The presence of rhamnose introduces kinks into the otherwise linear polygalacturonic acid chain, influencing the flexibility and conformation of the pectin network.

Rhamnogalacturonan II (RG-II) is a highly complex and conserved pectic domain with a backbone of α-1,4-linked D-galacturonic acid residues.[4] Rhamnose is found within its intricate side chains, which are composed of at least 12 different types of monosaccharides.[4] A crucial feature of RG-II is its ability to form borate-diol ester cross-links between two RG-II molecules, creating a dimer that is essential for the tensile strength and integrity of the primary cell wall.

The unique structural roles of rhamnose in both RG-I and RG-II underscore its importance in maintaining the architectural integrity of the plant cell wall. Furthermore, fragments of pectin, including those containing rhamnose, can act as signaling molecules, modulating plant growth, development, and immune responses.

Quantitative Analysis of Rhamnose in Plant Pectin